![molecular formula C8H9NO2S B7806927 4-Hydroxy-3-methoxythiobenzamide](/img/structure/B7806927.png)
4-Hydroxy-3-methoxythiobenzamide
Overview
Description
4-Hydroxy-3-methoxythiobenzamide is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxythiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxythiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Environmental Impact and Reproductive Toxicity
4-Hydroxy-3-methoxythiobenzamide and related compounds, such as hydroxy-4-methoxybenzophenone, have been studied for their environmental presence and potential impact on reproduction. Research indicates that these compounds, commonly found in skincare products and as food additives, can be detected in human biological fluids and tissues, raising concerns about their reproductive toxicity. For example, exposure to high levels of these compounds has been linked to changes in birth weight and gestational age in humans, as well as adverse reproductive effects in animals (Ghazipura et al., 2017).
2. Pharmacological Properties
Compounds structurally similar to 4-Hydroxy-3-methoxythiobenzamide, such as hydroxy-4-methoxycanthin-6-one, have been the subject of pharmacokinetic and bioavailability studies. These studies focus on understanding the absorption, distribution, metabolism, and excretion of these compounds to inform their potential therapeutic applications (Li et al., 2020).
3. Role in Photodynamic Therapy
4-Hydroxy-3-methoxythiobenzamide and related compounds have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. These studies explore how these compounds, when exposed to light, can produce cytotoxic effects that may be harnessed for therapeutic purposes (Pişkin et al., 2020).
4. Potential Anti-Inflammatory Effects
Research has shown that compounds like 4-methoxy-5-hydroxycanthin-6-one, which have structural similarities to 4-Hydroxy-3-methoxythiobenzamide, exhibit significant anti-inflammatory effects. These properties suggest potential therapeutic applications for inflammatory diseases, including arthritis (Fan et al., 2013).
properties
IUPAC Name |
4-hydroxy-3-methoxybenzenecarbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-7-4-5(8(9)12)2-3-6(7)10/h2-4,10H,1H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBRLGGSVAUIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxythiobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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